

Technical Guide: Tetromycin C1 (Glenthmycin E)

- A Spirotetronate Antibiotic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetromycin C1*

Cat. No.: *B15562502*

[Get Quote](#)

CAS Number: 205433-82-5

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetromycin C1**, a potent antibacterial agent. It consolidates available data on its chemical properties, biological activity, and production. This document is intended to serve as a foundational resource for research and development endeavors related to this compound.

Introduction

Tetromycin C1 is a spirotetronate polyketide antibiotic with significant activity against Gram-positive bacteria, including multidrug-resistant strains. Isolated from *Streptomyces* sp., it represents a promising scaffold for the development of new anti-infective therapies. Recent research has also identified this compound under the name Glenthmycin E.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

Tetromycin C1 is a complex macrocyclic compound. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	205433-82-5	Internal
Molecular Formula	C ₅₀ H ₆₄ O ₁₄	Patent JP-H1057089-A
Molecular Weight	889.03 g/mol	Commercial supplier data
Appearance	Colorless acicular crystal / White solid	Patent JP-H1057089-A / Commercial supplier data
Solubility	Soluble in Methanol, DMSO	Commercial supplier data
Specific Rotation	[α]D ²⁵ = -26.0° (c 0.53 in acetone)	Patent JP-H1057089-A
Melting Point	190-193 °C	Patent JP-H1057089-A

Biological Activity and Mechanism of Action

Antibacterial Spectrum

Tetromycin C1 exhibits potent antibacterial activity primarily against Gram-positive bacteria. This includes activity against clinically significant resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant Enterococci (VRE).^{[1][2]} A detailed structure-activity relationship (SAR) analysis of **Tetromycin C1** (referred to as Glenthmycin E) and its analogues has been performed, highlighting its potential as a promising Gram-positive antibacterial pharmacophore.^{[1][2]}

Quantitative Data

While the full text of the primary research article detailing the complete quantitative data for **Tetromycin C1** (Glenthmycin E) was not accessible, the study reports a potent IC₅₀ range for a semisynthetic analogue, glenthmycin K 9-valerate.

Compound	Activity Metric	Value	Target Pathogens	Source
Glenthmycin K 9-valerate	IC ₅₀	0.2–1.6 μM	Gram-positive panel (including MRSA and VRE)	[1] [2]

Note: This data is for a derivative of the core compound and serves as an indicator of the potential potency of the glenthmycin/tetromycin class.

Mechanism of Action

The precise mechanism of action for **Tetromycin C1** has not been definitively elucidated in the available literature. However, based on its classification as a spirotetrone polyketide, it likely shares a mechanism with other members of this class. Spirotetronates are known to interfere with critical cellular processes in bacteria. Potential mechanisms include:

- Inhibition of DNA or RNA synthesis: Some spirotetroneates have been shown to block the synthesis of nucleic acids, thereby halting bacterial replication and transcription.
- Disruption of protein synthesis: Interference with ribosomal function is another common mechanism for antibiotics.
- Inhibition of essential metabolic pathways: For example, the spirotetrone abyssomicin C is a known inhibitor of the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis in bacteria.

Further research is required to determine the specific molecular target and mechanism of **Tetromycin C1**.

Experimental Protocols

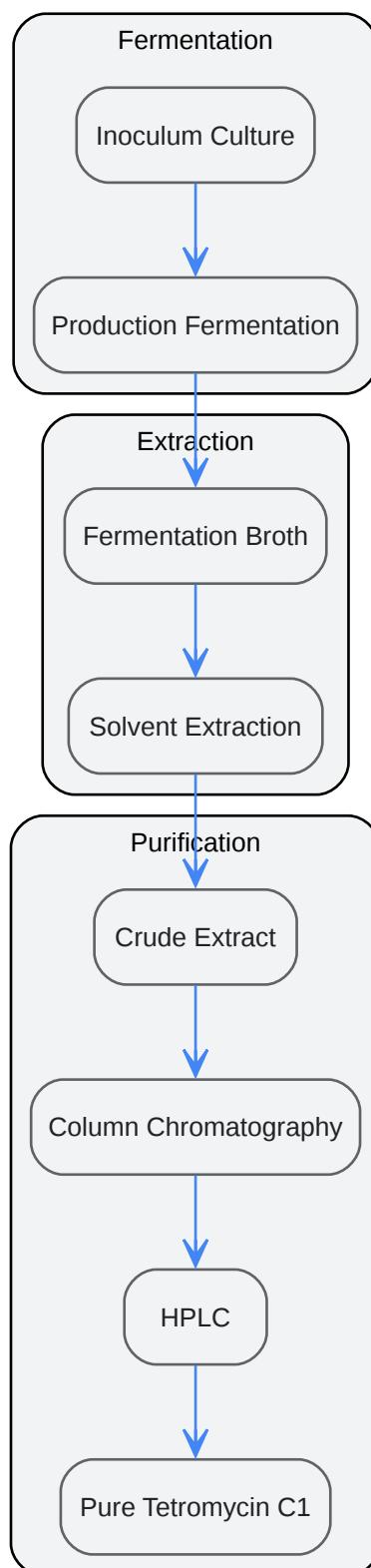
Detailed experimental protocols are outlined in the primary literature ("Glenthmycins A–M: Macroyclic Spirotetrone Polyketide Antibacterials from the Australian Pasture Plant-Derived *Streptomyces* sp. CMB-PB041"). Based on standard microbiological and natural product chemistry practices, the key experimental workflows are described below.

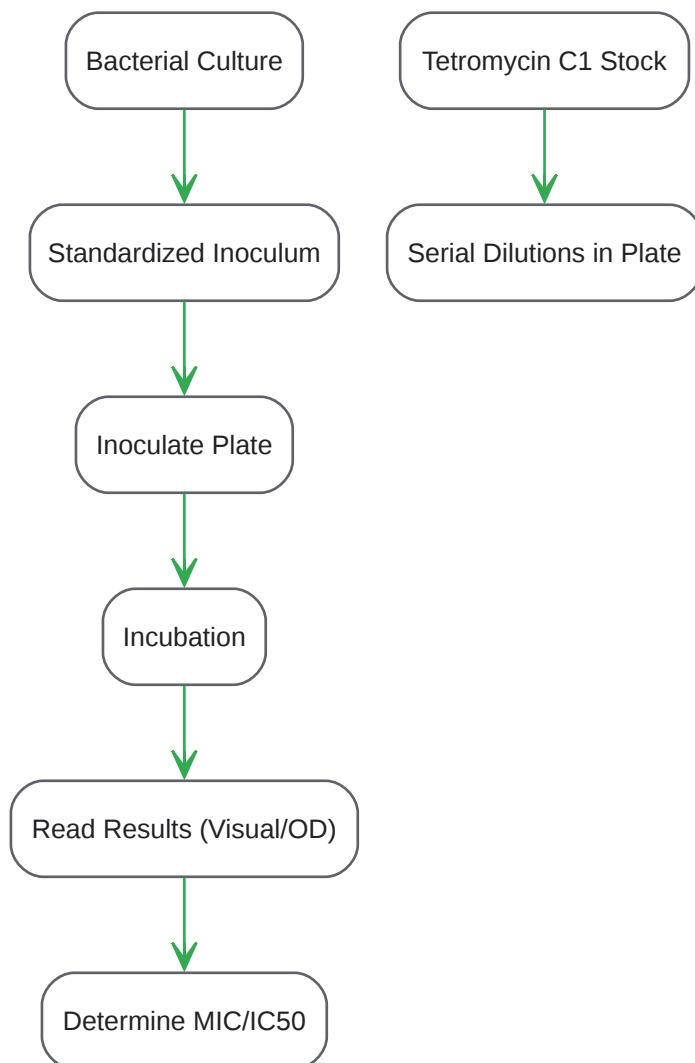
Fermentation and Isolation

The production of **Tetromycin C1** involves the cultivation of the producing organism, *Streptomyces* sp. MK67-CF9 (or *Streptomyces* sp. CMB-PB041), followed by extraction and purification of the target compound.

Protocol Overview:

- **Inoculum Preparation:** A seed culture of *Streptomyces* sp. is prepared in a suitable liquid medium and incubated to generate sufficient biomass.
- **Production Fermentation:** The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under optimized conditions (temperature, pH, aeration, and agitation) to maximize the yield of **Tetromycin C1**.
- **Extraction:** The fermentation broth is harvested, and the mycelium is separated from the supernatant. The target compound is extracted from both the mycelium and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** The crude extract is subjected to a series of chromatographic steps to purify **Tetromycin C1**. This typically involves techniques such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).


[Click to download full resolution via product page](#)

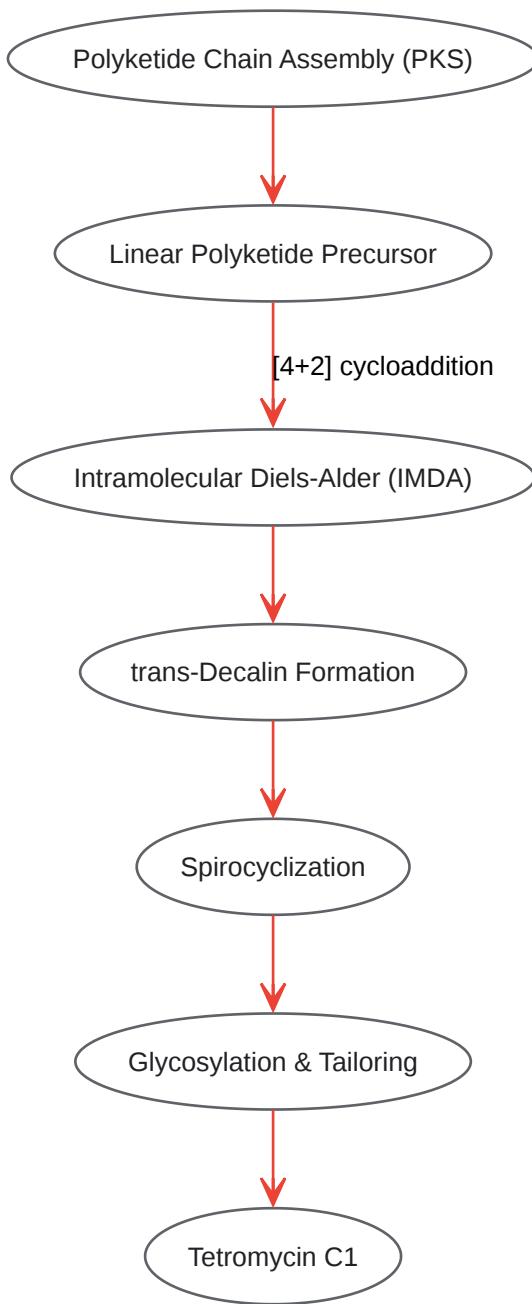

Figure 1. General workflow for the production and isolation of **Tetromycin C1**.

Antibacterial Susceptibility Testing

The antibacterial activity of **Tetromycin C1** is typically determined by measuring its Minimum Inhibitory Concentration (MIC) or IC_{50} value against various bacterial strains. The broth microdilution method is a standard and widely accepted technique for this purpose.

Protocol Overview:

- Inoculum Preparation: The test bacteria (e.g., *S. aureus*, *E. faecalis*) are cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution: **Tetromycin C1** is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Data Analysis: The MIC is determined as the lowest concentration of **Tetromycin C1** that completely inhibits visible bacterial growth. IC_{50} values can be calculated by measuring the optical density at different concentrations and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Figure 2. Workflow for antibacterial susceptibility testing by broth microdilution.

Biosynthesis

Tetromycin C1 belongs to the class of spirotetrone polyketides that feature a trans-decalin moiety. Its biosynthesis is a complex process involving polyketide synthases (PKS) and a key intramolecular Diels-Alder (IMDA) reaction to form the characteristic decalin ring system.

[Click to download full resolution via product page](#)

Figure 3. Proposed biosynthetic pathway for **Tetromycin C1**.

Conclusion

Tetromycin C1 (Glenthmycin E) is a promising antibacterial natural product with potent activity against Gram-positive pathogens of clinical importance. Its complex structure and biological activity make it an attractive candidate for further investigation and development. This guide provides a summary of the current knowledge on this compound, highlighting the need for

further research to fully elucidate its mechanism of action and therapeutic potential. The primary literature from 2022 should be consulted for in-depth experimental details and a comprehensive dataset once accessible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Glenthmycins A-M: Macrocyclic Spirotetronate Polyketide Antibacterials from the Australian Pasture Plant-Derived Streptomyces sp. CMB-PB041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Tetromycin C1 (Glenthmycin E) - A Spirotetronate Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562502#tetromycin-c1-cas-number-205433-82-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com